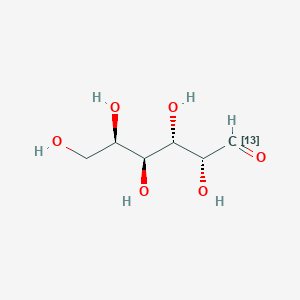

D-Galactose-13C

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i1+1 |

InChI Key |

GZCGUPFRVQAUEE-CERMPYPXSA-N |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H]([13CH]=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

D-Galactose-¹³C: A Technical Guide for Researchers and Drug Development Professionals

Introduction: D-Galactose-¹³C is a stable, non-radioactive isotopically labeled form of the naturally occurring monosaccharide D-galactose. In this molecule, one or more carbon atoms are replaced with the heavy isotope of carbon, ¹³C. This substitution makes D-Galactose-¹³C an invaluable tool in metabolic research, clinical diagnostics, and drug development. Its primary application lies in its use as a tracer to elucidate metabolic pathways, quantify metabolic fluxes, and assess liver function, all without the hazards associated with radioactive isotopes. This guide provides an in-depth overview of the chemical properties, applications, and experimental methodologies related to D-Galactose-¹³C.

Chemical and Physical Properties

D-Galactose-¹³C is chemically identical to its unlabeled counterpart, D-galactose, differing only in its isotopic composition. This difference, however, allows it to be distinguished and traced by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The properties can vary slightly depending on the position and number of ¹³C labels. The data below pertains to uniformly labeled D-Galactose-¹³C₆.

| Property | Value | Citations |

| Chemical Formula | ¹³C₆H₁₂O₆ | [1] |

| Molecular Weight | 186.11 g/mol | [1][2] |

| Appearance | White to off-white solid powder | [1][3] |

| Melting Point | 168-170 °C | [1][3][4] |

| Solubility in Water | 180 g/L at 20 °C (for D-Galactose (2-¹³C)) | [5] |

| 650 g/L at 20 °C (for unlabeled D-Galactose) | [4] | |

| Chemical Purity | ≥98% or ≥99% | [1][2] |

| Isotopic Purity | ≥98 atom % ¹³C | [1] |

| Optical Activity | [α]25/D +79.0, c = 2 in H₂O (trace NH₄OH) | [1] |

| Storage | Store at room temperature, away from light and moisture. | [2][5] |

| CAS Number (Labeled) | 74134-89-7 (for ¹³C₆) | [1][2] |

| 70849-30-8 (for 1-¹³C) | [3][6] |

Core Applications in Research and Development

The unique ability to trace the metabolic fate of D-Galactose-¹³C underpins its use in several key areas:

-

Metabolic Flux Analysis (MFA): D-Galactose-¹³C is used as a tracer to quantify the rate of metabolic reactions (fluxes) through various pathways, most notably the Leloir pathway for galactose metabolism.[7] By introducing ¹³C-labeled galactose to cells or organisms and analyzing the isotopic enrichment in downstream metabolites, researchers can build a quantitative map of cellular metabolism.[8] This is critical in metabolic engineering and for understanding diseases with metabolic dysregulation.[9]

-

Clinical Diagnostics - Liver Function Assessment: The ¹³C-Galactose Breath Test is a non-invasive method to assess the functional capacity of the liver.[10] Galactose is primarily metabolized by hepatocytes. Following oral administration of D-Galactose-1-¹³C, the labeled carbon is released as ¹³CO₂ during hepatic metabolism. The rate of ¹³CO₂ appearance in exhaled breath directly correlates with the liver's ability to metabolize galactose, providing a measure of functional liver mass.[10]

-

Internal Standard: In quantitative analytical methods such as NMR, gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS), D-Galactose-¹³C serves as an ideal internal standard.[7][11] Since it co-elutes with unlabeled galactose but is distinguishable by its mass, it allows for precise and accurate quantification of galactose in complex biological samples.

-

Biomolecular NMR: Isotopic labeling with ¹³C is a cornerstone of biomolecular NMR, used to resolve spectral overlap and determine the three-dimensional structures of carbohydrates and their complexes with proteins.[2]

Experimental Protocols

¹³C-Galactose Breath Test for Liver Function

This protocol outlines the key steps for performing a ¹³C-Galactose Breath Test to assess hepatic galactose oxidation capacity.

a. Patient Preparation:

-

Patients should fast for a minimum of 2 hours before the test.[10]

-

To ensure a stable ¹³CO₂ baseline, patients are instructed to avoid ¹³C-enriched foods (e.g., those high in corn-based products) for 2 days prior to the test.[10]

-

A standard galactose-restricted diet should be followed for at least 24 hours before the study.[10]

b. Test Procedure:

-

Baseline Sampling: Collect two baseline breath samples before administering the tracer. The patient takes a deep breath, holds it for approximately 3 seconds, and exhales into a collection tube or bag.[10]

-

Substrate Administration: An oral dose of 7 mg/kg of D-Galactose-1-¹³C, dissolved in water, is given to the patient.[10]

-

Post-Dose Sampling: Collect duplicate breath samples at specific time points, typically 60, 90, and 120 minutes after ingestion.[10]

-

Patient State: The patient should remain in a resting state throughout the test duration. Only water is permitted.[10]

c. Sample Analysis:

-

The collected breath samples are analyzed using Isotope Ratio Mass Spectrometry (IRMS) to determine the ratio of ¹³CO₂ to ¹²CO₂.

-

The results are often expressed as the cumulative percentage of the administered ¹³C dose recovered (CUMPCD) in the exhaled air over time.[10]

d. Workflow Diagram:

References

- 1. microbenotes.com [microbenotes.com]

- 2. What is the mechanism of Galactose? [synapse.patsnap.com]

- 3. D-Galactose-13C-Galactose-13C) I CAS#: 70849-30-8 I 13C labeled D-Galactose I InvivoChem [invivochem.com]

- 4. D(+)-Galactose BioChemica [itwreagents.com]

- 5. isotope.com [isotope.com]

- 6. D-GALACTOSE | Eurisotop [eurisotop.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 9. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The 1‐13C galactose breath test in GALT deficient patients distinguishes NBS detected variant patients but does not predict outcome in classical phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

An In-Depth Technical Guide to the Synthesis and Purification of D-Galactose-¹³C for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and chemoenzymatic synthesis methodologies for site-specifically labeled D-Galactose-¹³C, a critical tool in metabolic research, drug development, and clinical diagnostics. This document details experimental protocols, purification techniques, and characterization methods to assist researchers in obtaining high-purity labeled galactose for their specific needs.

Introduction

Isotopically labeled carbohydrates, particularly those enriched with the stable isotope carbon-13 (¹³C), are invaluable tracers for elucidating metabolic pathways, quantifying enzyme kinetics, and serving as internal standards in mass spectrometry-based analyses. D-Galactose, a C-4 epimer of glucose, plays a crucial role in various biological processes, and its labeled counterparts are essential for studying galactose metabolism in health and disease. This guide focuses on the synthesis and purification of D-Galactose-¹³C, providing detailed protocols and comparative data to aid in the selection of the most appropriate method for a given research application.

Synthesis of Site-Specifically Labeled D-Galactose-¹³C

The synthesis of D-Galactose-¹³C can be achieved through various chemical and enzymatic strategies. The choice of method depends on the desired labeling position, the required quantity and purity, and the available starting materials and expertise.

Chemical Synthesis of D-Galactose-1-¹³C

A common and effective method for the synthesis of D-Galactose-1-¹³C involves the use of ¹³C-labeled nitromethane as the starting material. This approach provides high isotopic enrichment at the C-1 position.

Experimental Protocol: Synthesis of D-Galactose-1-¹³C from Nitromethane-¹³C [1]

-

Reaction of D-Lyxose with Nitromethane-¹³C: D-lyxose is reacted with nitromethane-¹³C in the presence of a base (e.g., sodium methoxide) in an appropriate solvent (e.g., methanol). This reaction forms a mixture of epimeric nitroalditols.

-

Nef Reaction: The resulting nitroalditol mixture is then subjected to a Nef reaction, typically using a strong base followed by acidification, to convert the nitronate salt to the corresponding aldehyde, yielding a mixture of D-Galactose-1-¹³C and D-Talose-1-¹³C.

-

Epimer Separation and Purification: The epimeric sugars are separated and purified using chromatographic techniques, such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC).

A reported yield for this method is 42.6%, with a ¹³C abundance of 99.1%, an optical purity of 100.0%, and a chemical purity of 99.7%.[1]

Chemoenzymatic Synthesis Strategies

Chemoenzymatic methods offer high regio- and stereoselectivity, often minimizing the need for complex protecting group manipulations common in purely chemical syntheses. These methods typically involve the use of enzymes such as aldolases, isomerases, or glycosyltransferases.

Conceptual Workflow for Chemoenzymatic Synthesis:

References

An In-depth Technical Guide to the Stability and Long-Term Storage of D-Galactose-¹³C

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of D-Galactose-¹³C, offering recommendations for long-term storage and detailed protocols for stability assessment. Given that isotopically labeled compounds exhibit chemical behavior nearly identical to their unlabeled counterparts, this document leverages stability data from D-Galactose alongside established principles for pharmaceutical-grade substances to provide a robust framework for ensuring the integrity of D-Galactose-¹³C.

Core Stability Principles and Storage Recommendations

D-Galactose-¹³C, as a solid monosaccharide, is a stable molecule. However, its long-term stability can be compromised by three primary environmental factors: temperature, humidity, and light. The ¹³C isotope itself is stable and does not decay, but the chemical structure of the galactose molecule can degrade under adverse conditions.

Recommended Long-Term Storage Conditions: Based on manufacturer recommendations and general guidelines for carbohydrate stability, D-Galactose-¹³C should be stored in a tightly sealed container at room temperature (20-25°C) , protected from light and moisture . Anhydrous forms of monosaccharides generally exhibit greater stability and a longer shelf life.

Potential Degradation Pathways

In the solid state, the degradation of D-Galactose-¹³C is primarily driven by chemical reactions rather than enzymatic metabolic pathways. The most common degradation routes for monosaccharides stored improperly include oxidation and reactions initiated by the presence of moisture. High temperatures can accelerate these processes, leading to caramelization and the formation of various degradation products, including organic acids and colored polymers.

A Technical Guide to High-Purity D-Galactose-¹³C for Researchers and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial availability and application of high-purity, ¹³C-labeled D-Galactose. This powerful research tool is instrumental in elucidating metabolic pathways, quantifying metabolic fluxes, and understanding the pharmacokinetics of galactose-containing therapeutics. This guide provides a comparative overview of commercial suppliers, detailed experimental protocols for its use, and visual representations of relevant biological pathways and experimental workflows.

Commercial Suppliers and Product Specifications

A variety of high-purity D-Galactose-¹³C isotopologues are commercially available to suit diverse research needs. The choice of a specific labeled form, such as uniformly labeled (U-¹³C₆), position-specific labeled (e.g., 1-¹³C), or multiply labeled (e.g., 1,2-¹³C₂), depends on the experimental goals, the metabolic pathways under investigation, and the analytical techniques employed. Key commercial suppliers and their product specifications are summarized below for easy comparison.

| Supplier | Product Name | Isotopic Purity | Chemical Purity | CAS Number | Molecular Weight |

| Sigma-Aldrich | D-Galactose-1-¹³C | 99 atom % ¹³C[1] | ≥99% (HPLC) | 70849-30-8[1] | 181.15[1] |

| D-Galactose-1,2-¹³C₂ | ≥99 atom % ¹³C[2] | ≥98% (CP) | 478518-63-7[2] | 182.14[2] | |

| D-Galactose-¹³C₆ | ≥98 atom % ¹³C | ≥99% (CP) | 74134-89-7 | 186.11 | |

| Cambridge Isotope Laboratories, Inc. | D-Galactose (1-¹³C, 99%) | 99% | 98%[3] | 70849-30-8[3] | 181.15[3] |

| D-Galactose (U-¹³C₆, 99%) | 99%[4] | 98%[4] | 74134-89-7[4] | 186.11[4] | |

| Omicron Biochemicals, Inc. | D-[1-¹³C]galactose | Not specified | Not specified | 70849-30-8 | 181.15 |

| D-[UL-¹³C₆]galactose | Not specified | Not specified | 74134-89-7[5] | 186.11 | |

| Santa Cruz Biotechnology, Inc. | D-Galactose-2-¹³C | Not specified | Not specified | 314062-47-0[6] | 181.15[6] |

| MedchemExpress | D-Galactose-¹³C-1 | Not specified | Not specified | Not specified | Not specified |

| D-Galactose-¹³C₆ | Not specified | Not specified | Not specified | Not specified |

Key Metabolic Pathway: The Leloir Pathway

D-Galactose is primarily metabolized through the Leloir pathway, which converts it into glucose-1-phosphate, an intermediate that can enter glycolysis or be used for glycogen synthesis.[1][7] Understanding this pathway is fundamental to designing and interpreting experiments using D-Galactose-¹³C. The ¹³C label from galactose will be incorporated into the intermediates of this pathway and subsequently into downstream metabolic networks.

References

- 1. Galactose - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Galactose? [synapse.patsnap.com]

Natural abundance of 13C in galactose and its implications

An In-depth Technical Guide to the Natural Abundance of ¹³C in Galactose and Its Implications for Researchers, Scientists, and Drug Development Professionals.

Introduction

The stable, non-radioactive isotope of carbon, ¹³C, has a natural abundance of approximately 1.07%.[1] While this percentage may seem small, the precise measurement of ¹³C content in molecules like galactose provides a powerful tool for a wide range of scientific applications. Variations in the natural abundance of ¹³C can offer insights into the botanical origin of sugars, metabolic pathways, and can be leveraged in drug development and food authentication. This guide delves into the core principles of ¹³C natural abundance in galactose, the experimental protocols for its determination, and the significant implications for research and development.

Quantitative Data on ¹³C Natural Abundance

The natural abundance of ¹³C in galactose, as with other organic molecules, is not a fixed value but varies slightly depending on the photosynthetic pathway of the source plant (C3, C4, or CAM). This variation is typically expressed in the delta (δ) notation in parts per thousand (‰) relative to a standard. While specific data for galactose is not always reported independently of other sugars, the principles of isotopic fractionation apply.

| Parameter | Description | Typical Value | Reference |

| Natural Abundance of ¹³C | The percentage of natural carbon that is the ¹³C isotope. | ~1.07% | [1] |

| δ¹³C Value for C3 Plants | Isotopic signature for plants like sugar beets. | -24 to -34‰ | [2] |

| δ¹³C Value for C4 Plants | Isotopic signature for plants like sugar cane. | -10 to -20‰ | [2] |

| δ¹³C of Postprandial Plasma Glucose | Reflects the isotopic signature of recently consumed dietary sugars. | Strong positive correlation with dietary C4 sugar intake | [3] |

Experimental Protocols

The determination of ¹³C abundance in galactose can be achieved through several sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Isotope Ratio Mass Spectrometry (IRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹³C NMR is a powerful method for determining the site-specific intramolecular distribution of ¹³C at natural abundance.[4]

Methodology:

-

Sample Preparation: Galactose is often derivatized to a form that is more amenable to NMR analysis and prevents anomerization, which can complicate the spectra. A common derivatization is the conversion to 3,5,6-triacetyl-1,2-O-isopropylidene-α-D-glucofuranose (TAMAGF) or a similar stable derivative.[5]

-

NMR Acquisition: High-field NMR spectrometers are used to acquire ¹³C spectra. To obtain accurate quantitative data, long relaxation delays and inverse-gated proton decoupling are employed to ensure that the signal intensity is directly proportional to the number of ¹³C nuclei at each carbon position.

-

Data Analysis: The area of each carbon signal is integrated. The site-specific ¹³C abundance can then be calculated by comparing the intensity of each peak to a reference standard with a known ¹³C/¹²C ratio.[2] For complex mixtures, 2D NMR techniques can be employed to resolve overlapping signals.[4]

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is a highly sensitive technique for measuring the bulk ¹³C/¹²C ratio in a sample. When coupled with gas chromatography (GC-C-IRMS) or liquid chromatography (LC-IRMS), it can determine the isotopic composition of individual compounds in a mixture.

Methodology:

-

Sample Preparation and Separation: For GC-IRMS, galactose is typically derivatized (e.g., silylation) to make it volatile.[6] The derivatized sample is then injected into a gas chromatograph to separate the galactose from other components. For LC-IRMS, an aqueous solution of galactose can be directly injected into a liquid chromatograph.[7]

-

Combustion/Oxidation: After chromatographic separation, the isolated galactose is combusted at a high temperature (over 900°C) in the presence of an oxidant (e.g., copper oxide) to convert it into CO₂ gas.

-

Mass Analysis: The resulting CO₂ gas is introduced into the ion source of the mass spectrometer. The instrument measures the ratio of the ion currents corresponding to the masses of ¹³CO₂ (mass 45) and ¹²CO₂ (mass 44).

-

Data Analysis: The measured isotope ratio is compared to that of a calibrated reference gas to determine the δ¹³C value of the sample. Corrections must be made for the carbon atoms added during the derivatization step.[6]

Implications for Research and Drug Development

The study of ¹³C in galactose, both at natural abundance and through isotopic labeling, has significant implications across various scientific disciplines.

-

Metabolic Research: Tracing the metabolic fate of ¹³C-labeled galactose allows researchers to elucidate complex metabolic pathways in both healthy and diseased states, such as galactosemia.[8][9] Studies have used ¹³C-galactose to understand its conversion to glucose and other metabolites in various tissues.[8][10]

-

Drug Development: Understanding the metabolism of galactose-containing moieties in drug candidates is crucial. ¹³C labeling can be used in preclinical and clinical studies to perform "micro-dosing" studies, tracing the absorption, distribution, metabolism, and excretion (ADME) of a new drug.

-

Food Science and Authentication: The natural variation in ¹³C abundance can be used to determine the botanical origin of sugars. For example, sucrose from sugar cane (a C4 plant) has a different ¹³C signature than sucrose from sugar beets (a C3 plant).[2] This principle can be applied to galactose-containing products to verify their origin and detect adulteration.

-

Biomarker Discovery: The ¹³C abundance of plasma glucose has been shown to be a useful biomarker for recent dietary intake of caloric sweeteners.[3] This concept can be extended to other sugars and metabolites to develop objective biomarkers for dietary assessment and metabolic health.

Visualizations

Experimental Workflow for ¹³C Abundance Determination by GC-C-IRMS

Caption: Workflow for determining the ¹³C abundance of galactose using GC-C-IRMS.

Leloir Pathway for Galactose Metabolism

Caption: The Leloir pathway for the conversion of galactose to glucose-6-phosphate.

References

- 1. Carbon-13 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The natural 13C abundance of plasma glucose is a useful biomarker of recent dietary caloric sweetener intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Accurate quantitative isotopic 13C NMR spectroscopy for the determination of the intramolecular distribution of 13C in glucose at natural abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of the 13C/12C ratio of soil-plant individual sugars by gas chromatography/combustion/isotope-ratio mass spectrometry of silylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitation of plasma 13C-galactose and 13C-glucose during exercise by liquid chromatography/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of 13C galactose by lymphoblasts from patients with galactosemia determined by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Galactose metabolism in normal human lymphoblasts studied by (1)H, (13)C and (31)P NMR spectroscopy of extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Galactose-13C as a Metabolic Tracer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of D-Galactose labeled with Carbon-13 (D-Galactose-¹³C) as a stable isotope tracer for metabolic studies. It covers the core principles of galactose metabolism, ¹³C metabolic flux analysis (¹³C-MFA), detailed experimental protocols, and data interpretation, offering a comprehensive resource for professionals in metabolic research and drug development.

Introduction to Stable Isotope Tracing with D-Galactose-¹³C

Metabolic flux analysis (MFA) is a critical tool for quantitatively assessing the rates (fluxes) of metabolic reactions within a biological system.[1] The use of stable, non-radioactive isotope tracers, such as Carbon-13 (¹³C), has become the gold standard for these studies.[2] By introducing a ¹³C-labeled substrate into a system, researchers can track the incorporation of the ¹³C atoms into downstream metabolites. The resulting labeling patterns, or mass isotopomer distributions, provide detailed information about the activity of specific metabolic pathways.[3]

D-Galactose, a C-4 epimer of glucose, is a key monosaccharide involved in energy metabolism and the biosynthesis of essential glycoconjugates. Its metabolic fate is closely linked to glucose metabolism and hepatic glycogen synthesis.[4] Using D-Galactose-¹³C allows for the precise tracking of galactose utilization and its conversion into various metabolic intermediates. This is particularly valuable for:

-

Quantifying the contribution of galactose to central carbon metabolism.

-

Investigating the biosynthesis of glycans, O-glycans, and glycosphingolipids. [5]

-

Studying inborn errors of metabolism, such as galactosemia. [6]

-

Assessing substrate utilization during physiological challenges, like exercise. [7]

-

Elucidating the metabolic rewiring in disease states, such as cancer. [8]

The Leloir Pathway: Core of Galactose Metabolism

The primary route for galactose catabolism in most organisms is the Leloir pathway. This series of enzymatic reactions converts galactose into glucose-1-phosphate, which can then be isomerized to glucose-6-phosphate to enter central carbon metabolism (glycolysis, pentose phosphate pathway, or glycogenesis).

The key steps are:

-

Phosphorylation: Galactokinase (GALK) phosphorylates galactose to galactose-1-phosphate.

-

UDP-Transfer: Galactose-1-phosphate uridyltransferase (GALT) transfers a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.

-

Epimerization: UDP-galactose 4'-epimerase (GALE) converts UDP-galactose back to UDP-glucose, regenerating the substrate for the GALT reaction. UDP-galactose also serves as a direct donor for the synthesis of glycoproteins and glycolipids.

Principles and Workflow of ¹³C-MFA

¹³C-MFA is a powerful technique that uses ¹³C labeling data in conjunction with mathematical models to quantify intracellular metabolic fluxes.[9] The general workflow involves several key stages, from experimental design to data analysis.

Data Presentation: Quantitative Insights

The following tables summarize representative quantitative data from studies utilizing D-Galactose-¹³C or related tracers.

Table 1: Plasma D-Galactose Concentrations in Human Subjects Data synthesized from a study establishing a stable-isotope dilution method for sensitive D-galactose determination.[6]

| Subject Group | N | Mean Plasma D-Galactose (μmol/L) | Standard Deviation (SD) |

| Healthy Adults | 16 | 0.12 | 0.03 |

| Diabetic Patients | 15 | 0.11 | 0.04 |

| Patients with Classic Galactosemia | 10 | 1.44 | 0.54 |

| Heterozygous Parents | 5 | 0.17 | 0.07 |

Table 2: Fractional Abundance of ¹³C in Monosaccharides from Cell Membrane Glycans Illustrative data based on findings from tracing ¹³C-glucose into glycans, a process involving UDP-galactose.[8]

| Monosaccharide | Cell Line 1: ¹³C Fractional Abundance (%) | Cell Line 2: ¹³C Fractional Abundance (%) |

| Galactose | 55 | 30 |

| Mannose | 60 | 35 |

| L-Fucose | 40 | 15 |

| N-Acetylglucosamine | 70 | 45 |

Experimental Protocols

This section provides detailed methodologies for conducting metabolic tracing experiments with D-Galactose-¹³C.

Protocol 1: In Vitro ¹³C-Galactose Labeling in Cell Culture

This protocol is adapted for adherent mammalian cells to trace galactose incorporation into central carbon metabolites and glycoconjugates.[8][10]

1. Materials:

-

Cell line of interest (e.g., HepG2, cancer cell lines)

-

Basal medium lacking glucose and galactose (e.g., custom RPMI 1640)

-

D-Galactose-¹³C (e.g., [U-¹³C₆]-Galactose)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

Quenching solution: 60% methanol in water, cooled to -20°C

-

Extraction solvent: 80% methanol in water, cooled to -80°C

-

Cell scrapers

2. Media Preparation:

-

Prepare "Labeling Medium" by supplementing the basal medium with D-Galactose-¹³C at the desired concentration (e.g., 10 mM).[10]

-

Add other necessary components like dFBS (e.g., 10%), glutamine (e.g., 2 mM), and antibiotics.

-

Prepare an identical "Control Medium" using unlabeled D-Galactose.

3. Labeling Experiment:

-

Seed cells in multi-well plates (e.g., 6-well plates) and grow to ~70-80% confluency.

-

Aspirate the growth medium, wash cells once with pre-warmed PBS.

-

Aspirate PBS and add the pre-warmed Labeling Medium. Culture for a duration sufficient to approach isotopic steady state (typically 24-48 hours, determined empirically).

-

Perform experiments in biological triplicate.

4. Metabolite Extraction:

-

Place the cell culture plate on ice.

-

Aspirate the labeling medium quickly.

-

Wash the cell monolayer twice with ice-cold PBS to remove extracellular tracer.

-

Aspirate PBS completely. Add a sufficient volume of ice-cold quenching solution (e.g., 1 mL for a 6-well plate) and incubate for 5 minutes on ice to arrest metabolism.

-

Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 15,000 x g) for 5 minutes at 4°C.

-

Discard the supernatant. The pellet contains macromolecules like proteins and nucleic acids.

-

Add ice-cold extraction solvent to the cell pellet, vortex vigorously, and incubate at -20°C for 20 minutes with intermittent vortexing.

-

Centrifuge at high speed for 10 minutes at 4°C. The supernatant contains the polar metabolites.

-

Transfer the supernatant to a new tube for analysis. Dry the extract using a vacuum concentrator.

5. Sample Analysis:

-

Resuspend the dried metabolite extract in a suitable solvent for analysis.

-

Analyze ¹³C incorporation using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Derivatization may be required for GC-MS analysis.[6]

Protocol 2: In Vivo ¹³C-Galactose Tracing in Humans

This protocol outlines a general procedure for an oral galactose tolerance test to study whole-body galactose metabolism.[7]

1. Subject Preparation:

-

Recruit subjects and obtain informed consent according to institutional guidelines.

-

Subjects should fast overnight (e.g., 10-12 hours) before the study.

2. Tracer Administration:

-

Prepare a solution of D-Galactose-¹³C in water. A typical dose might be 25g of galactose.

-

Collect a baseline blood sample.

-

Administer the tracer solution orally.

3. Sample Collection:

-

Collect blood samples at timed intervals (e.g., 15, 30, 45, 60, 90, 120 minutes) into tubes containing an anticoagulant (e.g., EDTA).

-

Immediately place samples on ice and process to plasma by centrifugation (e.g., 2,000 x g for 15 minutes at 4°C).

-

Store plasma samples at -80°C until analysis.

4. Sample Processing and Analysis:

-

Thaw plasma samples on ice.

-

Perform a sample clean-up to remove proteins and interfering substances. This may involve protein precipitation followed by ion-exchange chromatography.[6]

-

Use an internal standard (e.g., Fucose) for accurate quantification.[7]

-

Analyze the concentration and isotopic enrichment of ¹³C-galactose and its metabolic products (e.g., ¹³C-glucose) in the plasma using Liquid Chromatography/Isotope Ratio Mass Spectrometry (LC/IRMS) or GC-MS.[6][7]

Galactose Metabolism in the Context of Central Carbon Pathways

The Glucose-6-Phosphate-¹³C derived from D-Galactose-¹³C is a critical node, connecting galactose metabolism to the major energy-producing and biosynthetic pathways of the cell.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of concentration and (13)C enrichment of D-galactose in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitation of plasma 13C-galactose and 13C-glucose during exercise by liquid chromatography/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolomics and 13C labelled glucose tracing to identify carbon incorporation into aberrant cell membrane glycans in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Galactose Enhances Oxidative Metabolism and Reveals Mitochondrial Dysfunction in Human Primary Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Principle and Application of D-Galactose-¹³C in Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracing using D-Galactose-¹³C has emerged as a powerful tool for elucidating the complexities of galactose metabolism in both physiological and pathological states. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and data interpretation strategies for employing D-Galactose-¹³C in metabolic studies. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to design, execute, and analyze experiments that trace the metabolic fate of galactose, offering critical insights into cellular bioenergetics, nutrient utilization, and the pathophysiology of various diseases.

Core Principles of D-Galactose-¹³C Metabolic Tracing

The fundamental principle behind using D-Galactose-¹³C is the ability to introduce a "labeled" form of galactose into a biological system and track its transformation into various downstream metabolites. ¹³C is a stable, non-radioactive isotope of carbon that can be incorporated into the galactose molecule at specific or all carbon positions (uniformly labeled). When cells or organisms are supplied with D-Galactose-¹³C, their metabolic enzymes process it in the same manner as unlabeled galactose.

The key advantage lies in the mass difference between ¹³C and the more abundant ¹²C isotope. This mass difference allows for the detection and quantification of ¹³C-labeled metabolites using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. By measuring the extent and pattern of ¹³C incorporation into downstream molecules, researchers can map the flow of carbon atoms through metabolic pathways, a technique known as metabolic flux analysis (MFA).[1][2]

D-Galactose-¹³C tracing enables the investigation of:

-

Pathway Activity: Determining the relative activity of different metabolic pathways that utilize galactose.[1]

-

Metabolic Flux: Quantifying the rate of metabolic reactions.[2]

-

Nutrient Contribution: Assessing the contribution of galactose to the synthesis of biomass precursors and energy production.

-

Metabolic Reprogramming: Understanding how disease states, such as cancer or inborn errors of metabolism, alter galactose metabolism.

Key Metabolic Pathways of Galactose

The primary route for galactose metabolism is the Leloir pathway , which converts galactose into glucose-1-phosphate.[3][4] This intermediate can then enter glycolysis for energy production or be converted to glucose-6-phosphate for entry into the pentose phosphate pathway or glycogen synthesis.

The main steps of the Leloir pathway are:

-

Phosphorylation: Galactokinase (GALK) phosphorylates galactose to galactose-1-phosphate.

-

Uridyl Transfer: Galactose-1-phosphate uridyltransferase (GALT) transfers a UMP group from UDP-glucose to galactose-1-phosphate, forming UDP-galactose.

-

Epimerization: UDP-galactose-4-epimerase (GALE) converts UDP-galactose back to UDP-glucose.

Alternative pathways for galactose metabolism exist and can become significant under certain conditions, such as in galactosemia, a genetic disorder characterized by a deficiency in one of the Leloir pathway enzymes.[5] These alternative routes include:

-

Reduction to Galactitol: Aldose reductase can reduce galactose to galactitol.

-

Oxidation to Galactonate: Galactose can be oxidized to form galactonate.

The following diagram illustrates the central role of the Leloir pathway in galactose metabolism.

Data Presentation: Quantitative Insights from D-Galactose-¹³C Studies

Quantitative data from D-Galactose-¹³C tracing experiments are crucial for understanding the dynamics of galactose metabolism. The following tables summarize representative quantitative findings from studies utilizing ¹³C-labeled galactose.

Table 1: In Vivo Galactose Metabolism in Control vs. Galactosemic Patients

| Parameter | Control Subjects | Classic Galactosemia (Q188R/Q188R) | S135L/S135L Variant | Reference |

| Endogenous Galactose Synthesis Rate (mg/kg/hr) | - | 0.53 - 1.05 | - | [6] |

| [1-¹³C]Galactose Oxidation to ¹³CO₂ (% of dose in 1 hr) | 3% - 6% | ~0% | Comparable to control | [6] |

| [1-¹³C]Galactose Oxidation to ¹³CO₂ (% of dose in 5 hr) | 21% - 47% | 3% - 6% | Comparable to control | [6] |

Table 2: ¹³C-Labeled Metabolite Formation in Lymphoblasts from 1mM [1-¹³C]Galactose

| Metabolite | Normal Cells | Galactosemic Cells (Q188R homozygotes) | Galactosemic Cells (GALT deletion) | Reference |

| Galactose-1-Phosphate-¹³C | Baseline | 2-3 times higher than normal | 2-3 times higher than normal | [5] |

| UDP-Galactose-¹³C | Detected | Detected (less than normal) | Not detected | [5] |

| UDP-Glucose-¹³C | Detected | Detected (less than normal) | Not detected | [5] |

| Labeled Ribose in AMP | Detected | Detected (lower enrichment than normal) | Not detected | [5] |

Experimental Protocols

The successful application of D-Galactose-¹³C in metabolic studies relies on meticulously planned and executed experimental protocols. The following sections provide detailed methodologies for in vitro and in vivo studies.

In Vitro Cell Culture Labeling Protocol

This protocol is designed for tracing D-Galactose-¹³C metabolism in cultured mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (FBS)

-

Glucose-free and galactose-free cell culture medium

-

D-Galactose-¹³C (e.g., [U-¹³C₆]D-Galactose)

-

Phosphate-buffered saline (PBS), ice-cold

-

Metabolite extraction solvent (e.g., 80% methanol, -80°C)

-

Cell scraper

-

Centrifuge

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10-cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free and galactose-free medium with dialyzed FBS and the desired concentration of D-Galactose-¹³C (e.g., 1-10 mM).

-

Labeling Initiation:

-

Aspirate the standard culture medium.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed D-Galactose-¹³C labeling medium to the cells.

-

-

Incubation: Incubate the cells for a predetermined duration to allow for the incorporation of the ¹³C label into downstream metabolites. The optimal incubation time depends on the metabolic pathway of interest and should be determined empirically (ranging from minutes to hours).[7]

-

Metabolite Quenching and Extraction:

-

Aspirate the labeling medium.

-

Immediately wash the cells with ice-cold PBS to quench metabolic activity.

-

Add a specific volume of ice-cold 80% methanol to the culture vessel.

-

Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.

-

Vortex the tubes and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

-

Sample Collection: Collect the supernatant containing the extracted metabolites and store at -80°C until analysis. The protein pellet can be used for normalization.

In Vivo Animal Model Labeling Protocol

This protocol provides a general framework for in vivo D-Galactose-¹³C tracing in a mouse model.

Materials:

-

Animal model (e.g., mouse)

-

D-Galactose-¹³C solution (sterile, isotonic)

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for tissue collection

-

Liquid nitrogen

-

Homogenizer

-

Metabolite extraction solvent (e.g., methanol:chloroform:water)

Procedure:

-

Animal Preparation: Acclimatize animals to the experimental conditions. Fasting prior to tracer administration may be required depending on the experimental goals.

-

Tracer Administration: Administer the D-Galactose-¹³C solution via an appropriate route, such as intraperitoneal (IP) injection, oral gavage, or intravenous (IV) infusion. The dosage and administration route should be optimized for the specific research question.

-

Labeling Period: Allow a specific duration for the ¹³C label to be incorporated into tissues of interest. This time can range from minutes to several hours.

-

Tissue Collection:

-

Anesthetize the animal.

-

Collect blood samples (e.g., via cardiac puncture).

-

Perfuse the animal with ice-cold saline to remove blood from the tissues.

-

Rapidly dissect the tissues of interest and immediately freeze them in liquid nitrogen to quench metabolism.

-

-

Metabolite Extraction from Tissue:

-

Weigh the frozen tissue.

-

Homogenize the tissue in a pre-chilled extraction solvent (e.g., methanol:chloroform:water ratio of 2:1:1).

-

Centrifuge the homogenate to separate the polar (containing sugars, amino acids, etc.) and non-polar (containing lipids) phases.

-

-

Sample Processing: Collect the desired phase(s) and dry them down (e.g., using a speed vacuum). Reconstitute the dried extracts in an appropriate solvent for analysis.

Sample Analysis by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for analyzing ¹³C-labeled monosaccharides.[8][9]

Procedure:

-

Derivatization: The extracted metabolites, which are often non-volatile, need to be chemically modified (derivatized) to make them volatile for GC analysis. A common method for sugars is trimethylsilylation (TMS).[10]

-

GC Separation: The derivatized sample is injected into the gas chromatograph, where the different metabolites are separated based on their boiling points and interactions with the GC column.

-

MS Detection and Analysis: As the separated metabolites elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured. The incorporation of ¹³C atoms results in a predictable mass shift in the fragments, allowing for the determination of the isotopic enrichment.

Signaling Pathways and Experimental Workflows

The metabolism of galactose is intricately linked to various cellular signaling pathways. D-Galactose-¹³C tracing can be a powerful tool to investigate how these pathways are modulated under different conditions.

Galactose Metabolism and Insulin/mTOR Signaling

Galactose metabolism can influence key signaling pathways that regulate cell growth, proliferation, and nutrient sensing, such as the insulin and mTOR pathways.[11][12] For instance, the availability of UDP-galactose, a product of the Leloir pathway, is crucial for proper glycosylation of proteins and lipids, which can in turn affect receptor signaling.[13]

The diagram below illustrates the potential interplay between galactose metabolism and the mTOR signaling pathway.

References

- 1. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 3. youtube.com [youtube.com]

- 4. mTOR signaling at the crossroads of environmental signals and T-cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of 13C galactose by lymphoblasts from patients with galactosemia determined by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative assessment of whole body galactose metabolism in galactosemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantifying ¹³C-labeling in free sugars and starch by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]

- 11. Galactose in the Post-Weaning Diet Programs Improved Circulating Adiponectin Concentrations and Skeletal Muscle Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Intestinal Mucin Glycosylation: Structural Regulation, Homeostasis Maintenance and Disease Association [mdpi.com]

Unveiling Glycan Dynamics: A Technical Guide to D-Galactose-13C Applications in Glycobiology Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of D-Galactose-13C as a stable isotope tracer in advancing glycobiology research. By enabling precise tracking of galactose metabolism and its incorporation into complex glycans, this compound offers a powerful tool for elucidating glycan structure, function, and dynamics. This document provides a comprehensive overview of its core applications, detailed experimental methodologies, and quantitative data interpretation, empowering researchers to leverage this technique for novel discoveries in disease biomarker identification and therapeutic development.

Core Applications of this compound in Glycobiology

Stable isotope labeling with this compound has become an indispensable technique in glycobiology, primarily centered around three key applications:

-

Metabolic Labeling and Flux Analysis: this compound is introduced into cell culture or in vivo models, where it is taken up by cells and enters metabolic pathways. By tracing the journey of the 13C isotope, researchers can delineate the flux through pathways like the Leloir pathway, glycolysis, and the pentose phosphate pathway. This provides a quantitative understanding of how cells utilize galactose for energy and as a precursor for the synthesis of nucleotide sugars, the building blocks of glycans.[1][2][3][4][5][6][7][8]

-

Quantitative Mass Spectrometry (MS): In conjunction with mass spectrometry, this compound serves as a robust tool for the relative and absolute quantification of glycoproteins and glycans. By comparing the mass spectra of unlabeled (12C) and labeled (13C) samples, researchers can accurately measure changes in glycan abundance and structure under different physiological or pathological conditions. This approach is instrumental in identifying aberrant glycosylation patterns associated with diseases such as cancer.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The incorporation of 13C-labeled galactose into glycoproteins allows for detailed structural and dynamic studies using NMR spectroscopy. The 13C nucleus is NMR-active, and its presence enhances the spectral resolution, enabling the precise assignment of signals corresponding to specific galactose residues within a glycan. This facilitates the characterization of glycan conformation, mobility, and interactions with proteins.[11][12][13][14][15]

Metabolic Pathway of this compound: The Leloir Pathway

The primary route for the metabolism of D-Galactose is the Leloir pathway, which converts galactose into glucose-1-phosphate. When using this compound, the labeled carbon atoms are incorporated into the intermediates of this pathway and subsequently into other metabolic networks.

Quantitative Data Presentation

The following tables provide representative data from a hypothetical metabolic labeling experiment using this compound in a cancer cell line compared to a control cell line. The data illustrates how quantitative mass spectrometry can be used to determine the relative abundance of different glycoforms.

Table 1: Relative Abundance of N-Glycans in Control vs. Cancer Cells

| Glycan Composition | Control Cells (Relative Abundance %) | Cancer Cells (Relative Abundance %) | Fold Change (Cancer/Control) |

| Hex5HexNAc4 | 35.2 ± 2.1 | 20.1 ± 1.8 | 0.57 |

| Hex6HexNAc5 | 28.9 ± 1.5 | 45.3 ± 2.5 | 1.57 |

| Hex5HexNAc4Fuc1 | 15.4 ± 1.2 | 18.2 ± 1.4 | 1.18 |

| Hex6HexNAc5Fuc1 | 10.1 ± 0.9 | 8.5 ± 0.7 | 0.84 |

| Hex5HexNAc4NeuAc1 | 5.3 ± 0.5 | 4.1 ± 0.4 | 0.77 |

| Hex6HexNAc5NeuAc1 | 3.1 ± 0.3 | 2.8 ± 0.3 | 0.90 |

| Hex7HexNAc6 | 2.0 ± 0.2 | 1.0 ± 0.1 | 0.50 |

Data are presented as mean ± standard deviation from three biological replicates.

Table 2: 13C Incorporation into Monosaccharides of Total N-Glycans

| Monosaccharide | Control Cells (% 13C Enrichment) | Cancer Cells (% 13C Enrichment) |

| Galactose | 85.6 ± 4.3 | 92.1 ± 3.8 |

| N-Acetylglucosamine | 45.2 ± 3.1 | 55.7 ± 2.9 |

| Mannose | 42.1 ± 2.8 | 51.9 ± 3.2 |

| Fucose | 30.5 ± 2.5 | 40.2 ± 2.7 |

Data are presented as mean ± standard deviation from three biological replicates, reflecting the contribution of this compound to the de novo synthesis of other monosaccharides.

Experimental Protocols

Metabolic Labeling of Mammalian Cells with this compound

This protocol outlines the general steps for metabolic labeling of adherent mammalian cells.

-

Cell Culture: Plate cells in a 6-well plate at a density of approximately 200,000 cells per well and incubate overnight to allow for attachment.

-

Media Preparation: Prepare glucose-free and galactose-free cell culture medium supplemented with dialyzed fetal bovine serum (FBS). Add this compound to the desired final concentration (e.g., 10 mM).

-

Labeling: Remove the overnight culture medium, wash the cells once with phosphate-buffered saline (PBS), and add the this compound containing medium.

-

Incubation: Incubate the cells for a period that allows for sufficient incorporation of the label into glycoproteins. This time can range from 24 to 72 hours, depending on the cell line and the turnover rate of the glycoproteins of interest.

-

Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS and then lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

N-Glycan Release and Preparation for Mass Spectrometry

This protocol describes the enzymatic release of N-glycans from glycoproteins.

-

Protein Denaturation: To a protein sample (e.g., 50 µg of cell lysate), add a denaturing buffer and incubate at 95°C for 10 minutes.

-

Reduction and Alkylation: Cool the sample to room temperature, then add dithiothreitol (DTT) and incubate for 30 minutes at 56°C. Subsequently, add iodoacetamide (IAA) and incubate for 30 minutes in the dark at room temperature.

-

Enzymatic Digestion: Add PNGase F enzyme to the sample and incubate overnight at 37°C to release the N-glycans.

-

Glycan Cleanup: Use a solid-phase extraction (SPE) C18 cartridge to separate the released glycans from the peptides and other contaminants.

-

Derivatization (Optional but Recommended): For improved detection in mass spectrometry, the released glycans can be derivatized, for example, by permethylation or fluorescent labeling.

NMR Spectroscopy of 13C-Labeled Glycoproteins

This protocol provides a general workflow for NMR analysis.

-

Sample Preparation: The 13C-labeled glycoprotein is purified and exchanged into an NMR-compatible buffer (e.g., phosphate buffer in D2O).

-

NMR Data Acquisition: A series of NMR experiments are performed, typically starting with a 1D 13C spectrum to assess the overall labeling. 2D heteronuclear correlation experiments, such as 1H-13C HSQC, are then used to resolve individual signals.

-

Spectral Analysis: The resulting spectra are processed and analyzed to assign the 13C signals to specific galactose residues in the glycans. This can provide information on the structure, dynamics, and interactions of the glycans.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflow for quantitative glycoproteomics using this compound and the logical relationship of metabolic flux analysis.

References

- 1. The Leloir Cycle in Glioblastoma: Galactose Scavenging and Metabolic Remodeling [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. vanderbilt.edu [vanderbilt.edu]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. QUANTITATIVE MASS SPECTROMETRIC ANALYSIS OF GLYCOPROTEINS COMBINED WITH ENRICHMENT METHODS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aspariaglycomics.com [aspariaglycomics.com]

- 11. The preparation and solution NMR spectroscopy of human glycoproteins is accessible and rewarding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An NMR study of 13C-enriched galactose attached to the single carbohydrate chain of hen ovalbumin. Motions of the carbohydrates of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A (13)C-detection NMR approach for large glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The 13C-N.M.R. spectra of disaccharides of D-glucose, D-galactose, and L-rhamnose as models for immunological polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-Galactose-13C NMR Spectral Assignments and Interpretation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of D-galactose, a critical analytical technique for the structural elucidation of this important monosaccharide and its derivatives in various scientific and pharmaceutical contexts. Understanding the 13C NMR spectrum of D-galactose is fundamental for researchers working with glycoproteins, glycolipids, and other galactose-containing biomolecules.

Introduction to D-Galactose and 13C NMR Spectroscopy

D-galactose is a C-4 epimer of D-glucose and a key component of more complex carbohydrates, such as lactose and certain blood group antigens. In solution, D-galactose exists as an equilibrium mixture of its cyclic hemiacetal forms: the α- and β-pyranoses, and to a lesser extent, the α- and β-furanoses, along with a trace amount of the open-chain aldehyde form. 13C NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment. This sensitivity allows for the differentiation of the various anomeric and ring forms of D-galactose in solution.

D-Galactose Anomeric Equilibrium

The anomeric equilibrium of D-galactose in solution is a dynamic process where the different cyclic forms interconvert via the open-chain form. The pyranose forms are generally more stable and therefore more abundant than the furanose forms. The position of this equilibrium is influenced by factors such as solvent and temperature.

Caption: Equilibrium of D-Galactose in solution.

13C NMR Spectral Assignments for D-Galactose

The 13C NMR spectrum of D-galactose in a deuterium oxide (D₂O) solution typically shows distinct sets of signals corresponding to the α- and β-pyranose anomers, which are the major forms present at equilibrium. The chemical shift assignments are crucial for interpreting the spectrum and are summarized in the table below. The anomeric carbon (C1) is particularly diagnostic, with the α-anomer generally appearing at a lower chemical shift (downfield) compared to the β-anomer.

| Carbon Atom | α-D-Galactopyranose Chemical Shift (ppm) | β-D-Galactopyranose Chemical Shift (ppm) |

| C1 | 93.6 | 97.9 |

| C2 | 69.8 | 73.4 |

| C3 | 70.7 | 74.3 |

| C4 | 70.8 | 70.2 |

| C5 | 72.0 | 76.6 |

| C6 | 62.7 | 62.5 |

Note: Chemical shifts are referenced to an internal standard and can vary slightly depending on experimental conditions such as solvent, temperature, and pH.[1]

In addition to the major pyranose forms, minor signals corresponding to the α- and β-furanose anomers may also be observed. The anomeric carbons for these forms typically resonate at approximately 96.5 ppm for the α-furanose and 102.5 ppm for the β-furanose.[1]

Interpretation of the 13C NMR Spectrum

A typical proton-decoupled 13C NMR spectrum of D-galactose will display a series of sharp singlets. The key to interpretation lies in identifying the signals corresponding to the anomeric carbons (C1) of the α- and β-pyranose forms, which are found in the 90-100 ppm region.[2] The relative integration of these two peaks can be used to estimate the ratio of the α- and β-anomers in the equilibrium mixture. The remaining signals for the ring carbons (C2-C5) appear in the range of approximately 68-77 ppm, while the exocyclic hydroxymethyl carbon (C6) is typically found at the most upfield position, around 60-64 ppm.[2]

Experimental Protocols

Sample Preparation and NMR Acquisition

A standardized protocol for acquiring a 13C NMR spectrum of D-galactose is outlined below. This protocol can be adapted based on the specific instrumentation and research question.

Caption: General workflow for 13C NMR analysis.

Methodology:

-

Sample Preparation:

-

Weigh approximately 20-50 mg of D-galactose.

-

Dissolve the sample in 0.5-0.7 mL of deuterium oxide (D₂O).

-

If quantitative analysis is required, a known amount of an internal standard such as acetone or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

The 13C NMR spectrum is typically acquired on a spectrometer operating at a frequency of 75 MHz or higher.[1]

-

A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is commonly used.

-

Key acquisition parameters include:

-

Spectral width: ~200-250 ppm

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: ~2-5 seconds (a longer delay may be necessary for accurate integration)

-

Number of scans: Dependent on sample concentration, typically ranging from a few hundred to several thousand scans to achieve an adequate signal-to-noise ratio.

-

Temperature: Experiments are usually conducted at a constant temperature, often 298 K.

-

-

-

Data Processing:

-

The acquired free induction decay (FID) is processed with an exponential line broadening factor (typically 0.5-2 Hz) to improve the signal-to-noise ratio.

-

After Fourier transformation, the spectrum is phase-corrected and baseline-corrected.

-

The chemical shifts are referenced to the internal standard. If no internal standard is used, the residual solvent signal can be used as a secondary reference, though this is less accurate. For D₂O, referencing is often done externally or by using a known internal standard from a previous calibration.

-

Conclusion

The 13C NMR spectrum of D-galactose provides a wealth of structural information that is indispensable for researchers in chemistry, biochemistry, and pharmaceutical sciences. By understanding the principles of anomeric equilibrium and the characteristic chemical shifts of each carbon atom, one can confidently assign and interpret the spectrum to elucidate the structure and purity of D-galactose and its derivatives. The detailed experimental protocol provided herein serves as a robust starting point for obtaining high-quality 13C NMR data for this fundamental monosaccharide.

References

Understanding isotopic enrichment in D-Galactose-13C

An In-Depth Technical Guide to Isotopic Enrichment in D-Galactose-¹³C

This guide provides a comprehensive overview of D-Galactose labeled with Carbon-13 (D-Galactose-¹³C), a stable isotope tracer integral to metabolic research. Tailored for researchers, scientists, and drug development professionals, this document details the metabolic pathways, experimental protocols for tracer analysis, and key quantitative data derived from studies utilizing ¹³C-labeled galactose.

Synthesis and Isotopic Purity

The introduction of a ¹³C label into the D-Galactose molecule allows for its movement and transformation within a biological system to be traced non-radioactively. D-Galactose-¹³C can be synthesized through various methods or procured from commercial suppliers.

A documented chemical synthesis route for D-Galactose-1-¹³C uses ¹³C-labeled nitromethane as the starting material. This method achieves a high degree of isotopic and chemical purity. The process involves the separation of nitro D-Galactitol and nitro D-talitol epimers to yield the final product.[1] Commercially, D-Galactose is available with the ¹³C label at specific single carbon positions (e.g., 1-¹³C) or with uniform labeling across all six carbons (U-¹³C₆).

Metabolic Pathways of D-Galactose

Once introduced into a biological system, D-Galactose is primarily metabolized through the Leloir pathway. However, alternative routes become significant in certain metabolic states or genetic conditions.

The Leloir Pathway

The Leloir pathway is the principal route for the conversion of galactose into glucose-1-phosphate, which can then enter glycolysis. This four-step enzymatic process is crucial for utilizing galactose derived from dietary sources like lactose.

The key steps are:

-

Mutarotation: β-D-galactose is converted to its α-D-galactose anomer by galactose mutarotase (GALM), the active form for the pathway.

-

Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose at the C1 position, forming galactose-1-phosphate.

-

UDP Transfer: Galactose-1-phosphate uridylyltransferase (GALT) facilitates the transfer of a UDP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.

-

Epimerization: UDP-galactose 4-epimerase (GALE) regenerates UDP-glucose from UDP-galactose, allowing the cycle to continue. The resulting glucose-1-phosphate can be converted to glucose-6-phosphate and enter glycolysis.

Alternative Metabolic Pathways

Under conditions of high galactose concentration or deficiencies in the Leloir pathway enzymes (e.g., in galactosemia), alternative metabolic routes are utilized.

-

Reduction to Galactitol: Aldose reductase can reduce galactose to its sugar alcohol, galactitol. The accumulation of galactitol is implicated in the pathology of galactosemia, particularly in the formation of cataracts.

-

Oxidation to Galactonate: Galactose can be oxidized to form galactonate. This provides a minor route for galactose disposal.

Experimental Protocols

The use of D-Galactose-¹³C in research requires precise and validated protocols for sample analysis and experimental execution.

Quantification of D-Galactose-¹³C in Plasma via GC-MS

This protocol details a stable-isotope dilution method for the sensitive determination of D-galactose and its ¹³C enrichment in human plasma.[2]

1. Sample Preparation:

-

To a known volume of plasma (e.g., 100-500 µL), add a known amount of a uniformly labeled internal standard (e.g., D-[U-¹³C₆]galactose).

-

Remove the high abundance of D-glucose by treating the sample with D-glucose oxidase.

-

Purify the sample using ion-exchange chromatography to separate carbohydrates from other plasma components.

2. Derivatization:

-

Lyophilize the purified sample to dryness.

-

Prepare aldononitrile pentaacetate derivatives of the hexoses. This involves reacting the dried sample with hydroxylamine hydrochloride in pyridine, followed by acetic anhydride. This step enhances the volatility of the sugars for gas chromatography.

3. GC-MS Analysis:

-

Gas Chromatograph (GC): Use a capillary column suitable for carbohydrate analysis (e.g., DB-5).

-

Temperature Program: An example program is: initial temperature of 80°C, ramp to 190°C at 2.5°C/min, then to 252°C at 2°C/min, and a final ramp to 310°C.

-

Mass Spectrometer (MS): Operate in positive chemical ionization (PCI) mode.

-

Ion Monitoring: Monitor the [MH-60]⁺ ion intensities at specific mass-to-charge ratios (m/z):

- m/z 328: for 1-¹²C-D-galactose (endogenous)

- m/z 329: for 1-¹³C-D-galactose (tracer)

- m/z 334: for U-¹³C₆-D-galactose (internal standard)

4. Quantification:

-

Calculate the concentration of endogenous galactose and the enrichment of ¹³C-galactose by comparing the peak areas of their respective ions to the peak area of the U-¹³C₆-labeled internal standard.

Protocol for a D-Galactose-¹³C Turnover Study

This protocol outlines a primed continuous infusion experiment to determine the rate of appearance (turnover) of endogenous D-galactose.

1. Subject Preparation:

-

Subjects should fast overnight (8-12 hours) prior to the study.

-

Place intravenous catheters in each arm: one for tracer infusion and one for blood sampling.

2. Tracer Infusion:

-

Administer a priming bolus of D-[1-¹³C]galactose to rapidly achieve an isotopic steady state.

-

Immediately follow the bolus with a constant intravenous infusion of D-[1-¹³C]galactose for a period of 3-4 hours.

3. Blood Sampling:

-

Collect a baseline blood sample before starting the infusion.

-

Collect subsequent blood samples at regular intervals (e.g., every 15-30 minutes) throughout the infusion period.

-

Process blood samples to separate plasma and store at -80°C until analysis.

4. Analysis and Calculation:

-

Analyze plasma samples for ¹³C enrichment in D-galactose using the GC-MS protocol described above.

-

Confirm that a plateau in isotopic enrichment (steady state) has been reached in the final samples.

-

Calculate the rate of appearance (Ra) of endogenous galactose using the steady-state dilution equation: Ra = Infusion Rate × [(Enrichment_infusate / Enrichment_plasma) - 1]

Experimental Workflows

A typical metabolic study using a D-Galactose-¹³C tracer follows a structured workflow from subject preparation to data analysis. This ensures reproducibility and accuracy of the results.

Data Presentation

Quantitative data from studies using D-Galactose-¹³C are crucial for interpreting metabolic function. The following tables summarize key findings from the literature.

Table 1: Performance Characteristics of GC-MS Method for Plasma D-Galactose [2]

| Parameter | Value |

|---|---|

| Linearity Range | 0.1 - 5.0 µmol/L |

| Within-Run CV | <15% |

| Between-Run CV | <15% |

| Limit of Quantification | <0.02 µmol/L |

Table 2: Plasma D-Galactose Concentrations in Human Subjects [2]

| Subject Group | n | Mean Plasma D-Galactose (µmol/L ± SD) |

|---|---|---|

| Healthy Adults | 16 | 0.12 ± 0.03 |

| Diabetic Patients | 15 | 0.11 ± 0.04 |

| Classical Galactosemia | 10 | 1.44 ± 0.54 |

| Heterozygous Parents | 5 | 0.17 ± 0.07 |

Table 3: Synthesis and Purity of D-Galactose-1-¹³C [1]

| Parameter | Result |

|---|---|

| Starting Material | Nitromethane-¹³C |

| Overall Yield | 42.6% |

| ¹³C Abundance | 99.1% |

| Chemical Purity (HPLC) | 99.7% |

| Optical Purity | 100.0% |

Table 4: Application Data from ¹³C-Galactose Tracer Studies

| Application | Parameter Measured | Finding | Reference |

|---|---|---|---|

| Stable Isotope Turnover | Plasma ¹³C Enrichment | Reached a steady state of 76 ± 2 Mole Percent Enrichment (MPE) | --INVALID-LINK-- |

| Exercise Metabolism | Peak Exogenous Oxidation | Galactose: 0.41 ± 0.03 g/min | --INVALID-LINK-- |

| Exercise Metabolism | Peak Exogenous Oxidation | Glucose: 0.85 ± 0.04 g/min | --INVALID-LINK-- |

| ¹³C Breath Test | Endogenous Galactose Synthesis | 0.53 - 1.05 mg/kg per hour in GALT-deficient patients | --INVALID-LINK-- |

| ¹³C Breath Test | % Dose Oxidized in 5h (Controls) | 21% - 47% | --INVALID-LINK-- |

| ¹³C Breath Test | % Dose Oxidized in 5h (Classic Galactosemia) | 3% - 6% | --INVALID-LINK-- |

Conclusion

D-Galactose-¹³C is a powerful and safe tracer for the in-vivo investigation of galactose metabolism. Its applications range from fundamental studies of metabolic pathways and endogenous substrate turnover to clinical diagnostics, such as assessing liver function via breath tests and understanding the metabolic consequences of diseases like galactosemia.[2] The detailed protocols and quantitative data presented in this guide serve as a valuable resource for professionals in drug development and metabolic research, enabling the design and execution of robust isotopic tracer studies. The ability to trace the conversion of galactose to glucose and other metabolites provides critical insights into energy metabolism and the pathophysiology of metabolic disorders.[3]

References

- 1. Synthesis and Characterization of <EM>D</EM>-Galactose-1-<sup>13</sup>C [tws.xml-journal.net]

- 2. Analysis of concentration and (13)C enrichment of D-galactose in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitation of plasma 13C-galactose and 13C-glucose during exercise by liquid chromatography/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Tracing Biological Pathways with D-Galactose-¹³C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of D-Galactose-¹³C as a stable isotope tracer to elucidate biological pathways. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret metabolic flux analysis (MFA) studies using this powerful tool. This document details the core metabolic routes of D-Galactose, provides in-depth experimental protocols, summarizes quantitative data, and visualizes key pathways and workflows.

Introduction to D-Galactose-¹³C Metabolic Tracing

D-Galactose, a C-4 epimer of glucose, plays a crucial role in various biological processes, including energy metabolism and the biosynthesis of glycoproteins and glycolipids. The use of D-Galactose labeled with the stable isotope carbon-13 (¹³C) allows for the precise tracking of its metabolic fate through various interconnected pathways. This technique, often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, enables the quantification of metabolic fluxes—the rates of turnover of metabolites in a biochemical network. Such analyses are invaluable for understanding cellular physiology in both healthy and diseased states and are increasingly applied in drug development to assess the metabolic effects of novel therapeutics.

Core Biological Pathways Traced by D-Galactose-¹³C

The metabolic journey of D-Galactose-¹³C begins with its entry into the cell and subsequent phosphorylation. The primary pathways involved are the Leloir pathway, the pentose phosphate pathway (PPP), and downstream glycosylation processes.

The Leloir Pathway

The Leloir pathway is the principal route for galactose catabolism. It converts galactose into glucose-1-phosphate, which can then enter glycolysis or be used for glycogen synthesis. The key steps, which can be traced using D-Galactose-¹³C, are:

-

Phosphorylation: Galactose is phosphorylated by galactokinase (GALK) to form galactose-1-phosphate.

-

Uridyl Transfer: Galactose-1-phosphate uridyltransferase (GALT) transfers a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.

-

Epimerization: UDP-galactose 4-epimerase (GALE) interconverts UDP-galactose and UDP-glucose.

The ¹³C label from D-Galactose can be followed through each of these intermediates, providing a quantitative measure of the flux through this pathway.

Pentose Phosphate Pathway (PPP) and Glycolysis

Once converted to glucose-6-phosphate (via glucose-1-phosphate), the ¹³C-labeled carbons from galactose can enter the pentose phosphate pathway or glycolysis. Tracing the distribution of the ¹³C label in the intermediates of these pathways allows for the determination of the relative flux into each. The PPP is crucial for generating NADPH and precursors for nucleotide biosynthesis, while glycolysis is central to ATP production.

Glycosylation Pathways

UDP-galactose is a key precursor for the synthesis of glycoproteins and glycolipids. By tracing the incorporation of ¹³C from D-Galactose into these complex macromolecules, researchers can quantify the rate of glycosylation, a process that is often altered in diseases such as cancer.

Experimental Protocols for D-Galactose-¹³C Tracing

The following sections provide a generalized yet detailed framework for conducting D-Galactose-¹³C tracing experiments in a cell culture setting, followed by analysis using mass spectrometry.

Cell Culture and Labeling

A typical workflow involves culturing cells in a controlled environment and introducing the ¹³C-labeled galactose.

Materials:

-

Cell line of interest (e.g., cancer cell lines like HeLa or HepG2)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS), dialyzed to remove unlabeled monosaccharides

-

D-Galactose-¹³C (uniformly labeled, [U-¹³C₆]-Galactose)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of labeling.

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free and galactose-free medium with dialyzed FBS and the desired concentration of D-Galactose-¹³C (typically in the range of 1-10 mM).

-

Starvation (Optional): To enhance the uptake and metabolism of the labeled substrate, cells can be incubated in a sugar-free medium for a short period (e.g., 1-2 hours) before adding the labeling medium.

-

Labeling: Remove the standard culture medium, wash the cells once with PBS, and add the pre-warmed D-Galactose-¹³C labeling medium. Incubate for a specific duration (e.g., ranging from minutes to 24 hours, depending on the pathway of interest and the turnover rate of the metabolites).

Metabolite Extraction

Rapid quenching of metabolic activity and efficient extraction of metabolites are critical for accurate results.

Materials:

-

Cold methanol (80% v/v in water), pre-chilled to -80°C

-

Cell scraper

-

Centrifuge

Procedure:

-

Quenching: Aspirate the labeling medium and immediately add ice-cold 80% methanol to the cells to quench all enzymatic reactions.

-

Scraping: Place the plate on dry ice and scrape the cells in the cold methanol.

-

Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Centrifugation: Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris and proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.

-

Drying: Dry the metabolite extract completely using a vacuum concentrator or a stream of nitrogen. The dried extract can be stored at -80°C until analysis.

Mass Spectrometry Analysis

Gas chromatography-mass spectrometry (GC-MS) is a common analytical platform for resolving and quantifying ¹³C-labeled metabolites.

Procedure:

-